

Application Notes and Protocols: Preparation of DOPS-Containing Liposomes via Thin-Film Hydration

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Compound of Interest

Compound Name: *Dioleoyl phosphatidylserine*

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Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, which can be used as a vehicle for the administration of nutrients and pharmaceutical drugs. 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is an anionic phospholipid that is often incorporated into liposomal formulations. The headgroup of DOPS, phosphatidylserine (PS), plays a crucial role in various biological processes, most notably in apoptosis (programmed cell death). In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. However, during apoptosis, PS is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes, facilitating the clearance of apoptotic cells.[1][2][3] This biological function makes DOPS-containing liposomes a valuable tool for studying apoptosis, as well as for targeted drug delivery to sites of apoptosis or to cells that recognize PS.

The thin-film hydration method is a common and straightforward technique for preparing liposomes.[4][5][6] This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs).[4][7] Subsequent downsizing of these MLVs, typically through extrusion, results in the formation of unilamellar vesicles (ULVs) of a desired size.[5]

This document provides a detailed protocol for the preparation of DOPS-containing liposomes using the thin-film hydration technique followed by extrusion.

Data Presentation

The following table summarizes the key quantitative parameters for the preparation of DOPS-containing liposomes using the thin-film hydration method.

| Parameter | Typical Value/Range | Notes |
|--|--|--|
| Lipid Composition | | |
| DOPS Molar Ratio | 10-50 mol% | Often used in combination with other lipids like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and cholesterol.[8] The specific ratio depends on the desired surface charge and application. |
| Total Lipid Concentration (in organic solvent) | 1-20 mg/mL | To ensure complete dissolution of lipids.[9][10] |
| Solvent Evaporation | | |
| Organic Solvent | Chloroform or a mixture of chloroform and methanol (e.g., 2:1 or 3:1 v/v) | Ensures a homogeneous mixture of lipids.[10] |
| Rotary Evaporation Temperature | 35-45 °C | Should be below the boiling point of the solvent mixture. |
| Vacuum Drying Time | 2 hours to overnight | To ensure complete removal of residual organic solvent.[9] |
| Hydration | | |
| Hydration Buffer | Phosphate-Buffered Saline (PBS), HEPES-buffered saline, or Tris buffer | The choice of buffer and pH depends on the specific application and the stability of any encapsulated cargo. A common pH is 7.4.[4] |
| Hydration Temperature | Above the gel-liquid crystal transition temperature (T _m) of all lipids in the mixture. For DOPS, the T _m is -11°C. | Hydration above the T _m ensures the lipids are in a fluid phase, facilitating vesicle formation. A temperature of 25-65°C is often used.[11] |

| | | |
|---|--|---|
| Hydration Time | 1-2 hours | With gentle agitation to ensure complete hydration of the lipid film. [4] |
| Extrusion | | |
| Membrane Pore Size | 50 nm, 100 nm, 200 nm | The final liposome size will be close to the pore size of the membrane used. [12] [13] |
| Number of Passes | 11-21 passes | An odd number of passes ensures that the final sample is collected from the extruder in the opposite syringe from which it started. Multiple passes lead to a more uniform size distribution. [12] [14] |
| Extrusion Pressure | 100-500 psi (7-34 bar) | Higher pressure is generally required for smaller pore sizes. [15] [16] |
| Quality Control | | |
| Vesicle Size and Polydispersity Index (PDI) | 50-200 nm, PDI < 0.2 | Measured by Dynamic Light Scattering (DLS). A low PDI indicates a monodisperse population of liposomes. [7] |
| Zeta Potential | -30 to -60 mV | For DOPS-containing liposomes, a negative zeta potential is expected due to the anionic nature of the phosphoserine headgroup. This contributes to colloidal stability by preventing aggregation. [7] |
| Encapsulation Efficiency | Varies depending on the encapsulated molecule and loading method | Determined by separating the encapsulated from the unencapsulated material using |

techniques like size exclusion chromatography or ultracentrifugation.[\[17\]](#)

Experimental Protocols

Materials

- 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
- Other lipids as required (e.g., DOPC, Cholesterol)
- Organic solvent (e.g., chloroform, methanol)
- Hydration buffer (e.g., PBS, pH 7.4)
- Round-bottom flask
- Rotary evaporator
- Vacuum pump
- Water bath
- Liposome extruder
- Polycarbonate membranes of desired pore size (e.g., 100 nm)
- Nitrogen or Argon gas

Detailed Methodology for Thin-Film Hydration

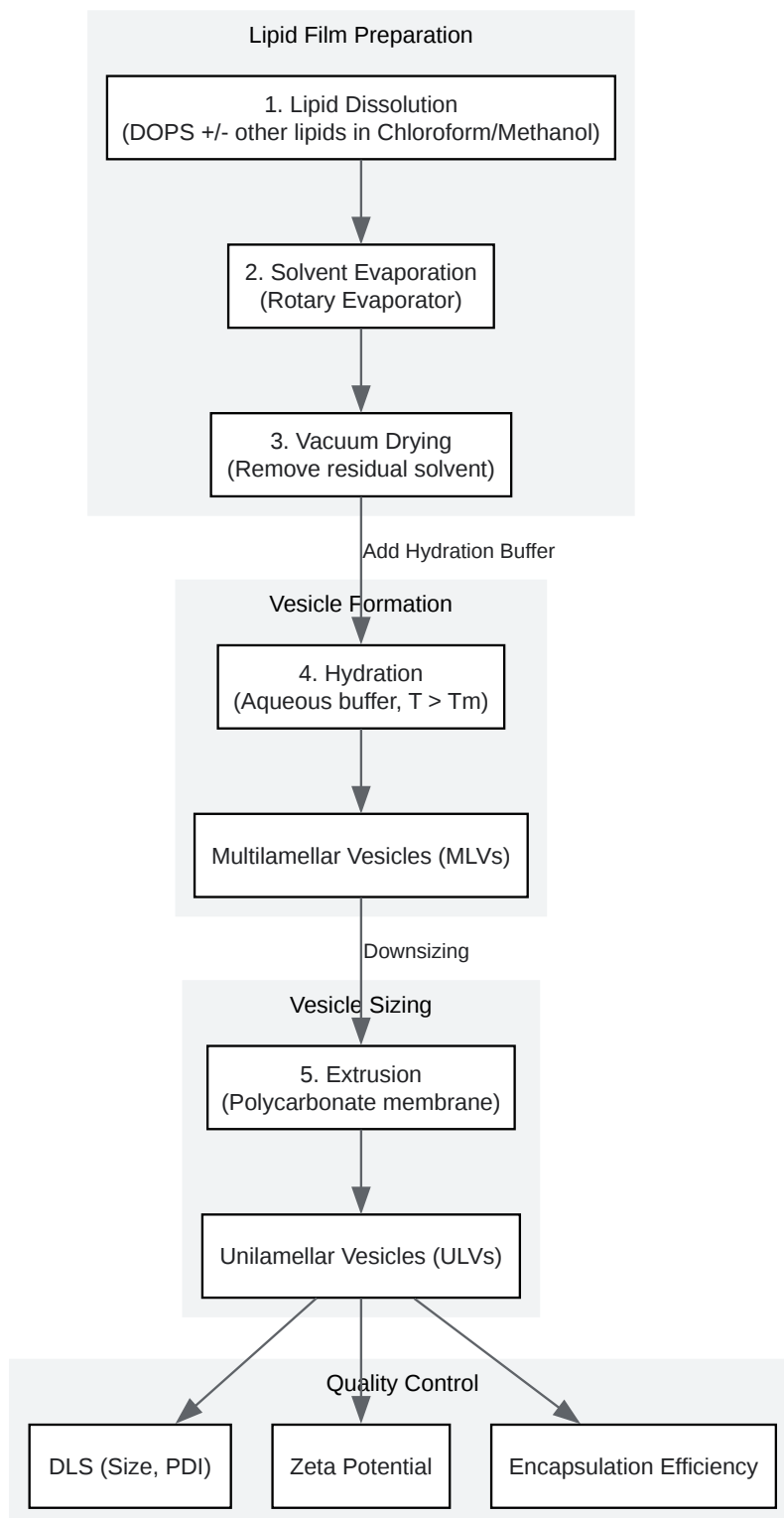
- Lipid Dissolution:
 - Weigh the desired amounts of DOPS and any other lipids.
 - Dissolve the lipids in a suitable organic solvent or solvent mixture (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask to achieve a final lipid concentration of 10-20 mg/mL.[\[9\]](#)[\[10\]](#)

- Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.
- Thin-Film Formation:
 - Attach the round-bottom flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 35-45°C).
 - Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
 - Once the bulk of the solvent has evaporated, continue to dry the film under high vacuum for at least 2 hours, or preferably overnight, to remove any residual solvent.^[9]
- Hydration:
 - Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the gel-liquid crystal transition temperature (T_m) of the lipid with the highest T_m in the mixture.
 - Add the pre-heated hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.
 - Hydrate the lipid film for 1-2 hours with gentle agitation (e.g., by hand or on a shaker).^[4] This process will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs). The resulting suspension will appear milky.
- Extrusion (Downsizing):
 - Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
 - Transfer the MLV suspension to one of the extruder syringes.
 - Heat the extruder to a temperature above the T_m of the lipids.

- Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[\[12\]](#)[\[14\]](#) This will reduce the size of the vesicles and create a more uniform population of unilamellar vesicles (ULVs). The liposome suspension should become more translucent.
- Quality Control:
 - Characterize the size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).
 - Measure the zeta potential to assess the surface charge and stability of the liposomes.
 - If a drug or other molecule was encapsulated, determine the encapsulation efficiency.

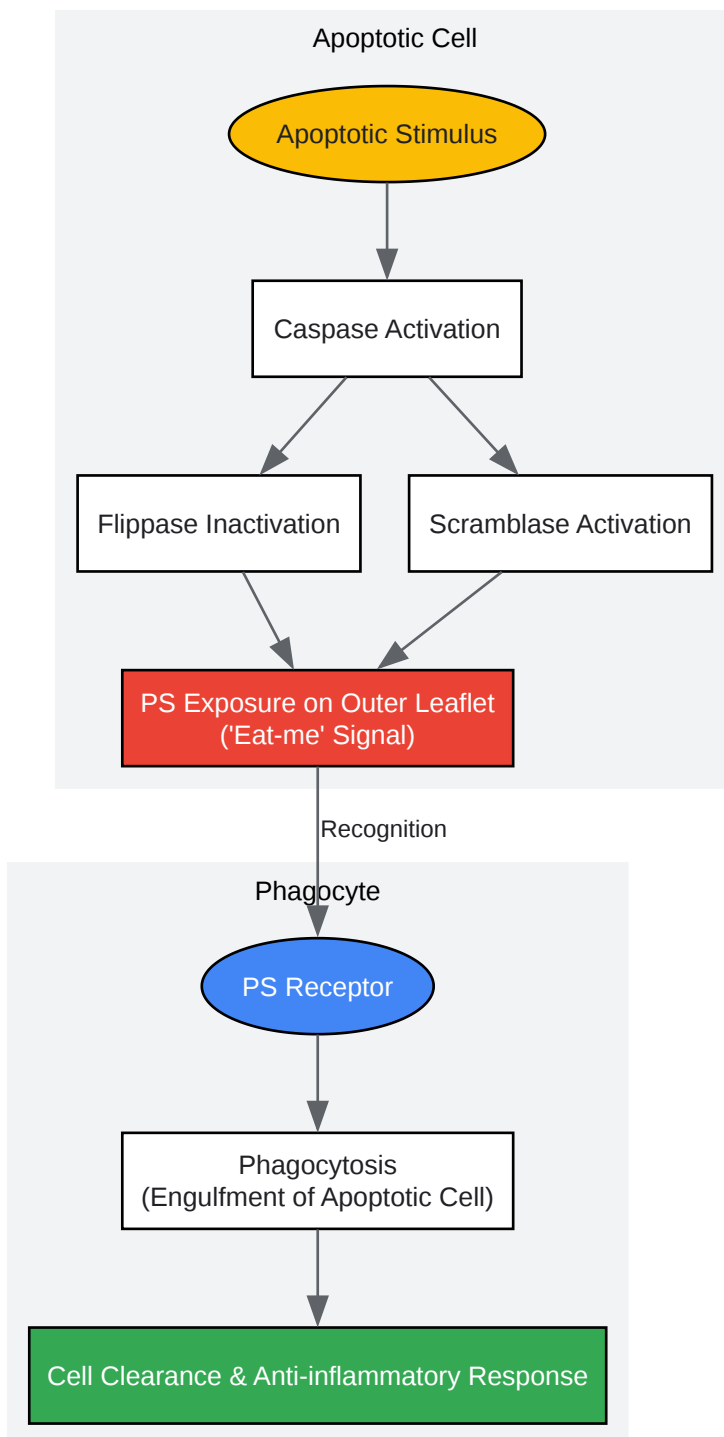
Mandatory Visualization

Experimental Workflow for DOPS Liposome Preparation

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Caption: Workflow for DOPS liposome preparation.

Role of Phosphatidylserine (PS) in Apoptosis

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Caption: Phosphatidylserine exposure in apoptosis.

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